

Technical Support Center: Purifying Cobalt(II) Nitrate Hexahydrate by Recrystallization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt(II) nitrate hexahydrate

Cat. No.: B7880970

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of **Cobalt(II) nitrate hexahydrate** via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of **Cobalt(II) nitrate hexahydrate**.

Q1: What is the best solvent for recrystallizing **Cobalt(II) nitrate hexahydrate**?

A1: Water is the most suitable and commonly used solvent for the recrystallization of **Cobalt(II) nitrate hexahydrate**.^[1] It is highly soluble in water, and the solubility shows a significant dependence on temperature, which is a key requirement for effective recrystallization.^{[2][3]}

Q2: My solution is colored, but it's not the typical red-pink of cobalt nitrate. What should I do?

A2: Discoloration can indicate the presence of impurities. If the solution has a brownish or greenish tint, it may be due to the presence of other metal ions or decomposition products. For minor color impurities, adding a small amount of activated charcoal to the hot solution can be effective. After adding the charcoal, boil the solution for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

Q3: The dissolved salt is "oiling out" instead of forming crystals upon cooling. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common issue with highly soluble salts. Here are a few troubleshooting steps:

- Add more solvent: The solution might be too concentrated. Reheat the mixture and add a small amount of additional hot deionized water to decrease the saturation level.
- Slower cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization.
- Scratching the flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
- Seed crystals: Introduce a tiny, pure crystal of **Cobalt(II) nitrate hexahydrate** to the cooled, supersaturated solution to induce crystallization.

Q4: No crystals are forming even after the solution has cooled to room temperature. What should I do?

A4: If crystals do not form, the solution is likely not sufficiently supersaturated.

- Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal as described above.
- Reduce solvent volume: If induction methods fail, you may have used too much solvent. Gently heat the solution to evaporate some of the water, thereby increasing the concentration of the cobalt nitrate. Be careful not to overheat, as this can lead to decomposition.^[4] Once the volume is reduced, allow the solution to cool again.
- Cooling in an ice bath: If crystals still do not appear at room temperature, place the flask in an ice-water bath to further decrease the solubility.

Q5: The crystal yield is very low. How can I improve it?

A5: A low yield can be due to several factors:

- Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time (e.g., 30 minutes) to maximize the precipitation of the crystals.
- Excessive washing: When washing the collected crystals, use a minimal amount of ice-cold deionized water. Using room temperature or warm water will dissolve a significant portion of your product.
- Premature crystallization during hot filtration: If you performed a hot filtration step, some product might have crystallized on the filter paper or in the funnel. To avoid this, ensure your filtration apparatus is pre-heated and the filtration is performed quickly.

Quantitative Data

The solubility of Cobalt(II) nitrate in water varies significantly with temperature, which is the basis for its purification by recrystallization.

Temperature (°C)	Solubility of $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ (g/100 mL H ₂ O)
0	133.8[5]
20	~159
70	~97.9 (as anhydrous)
90	334.9 (as anhydrous)[2][3]

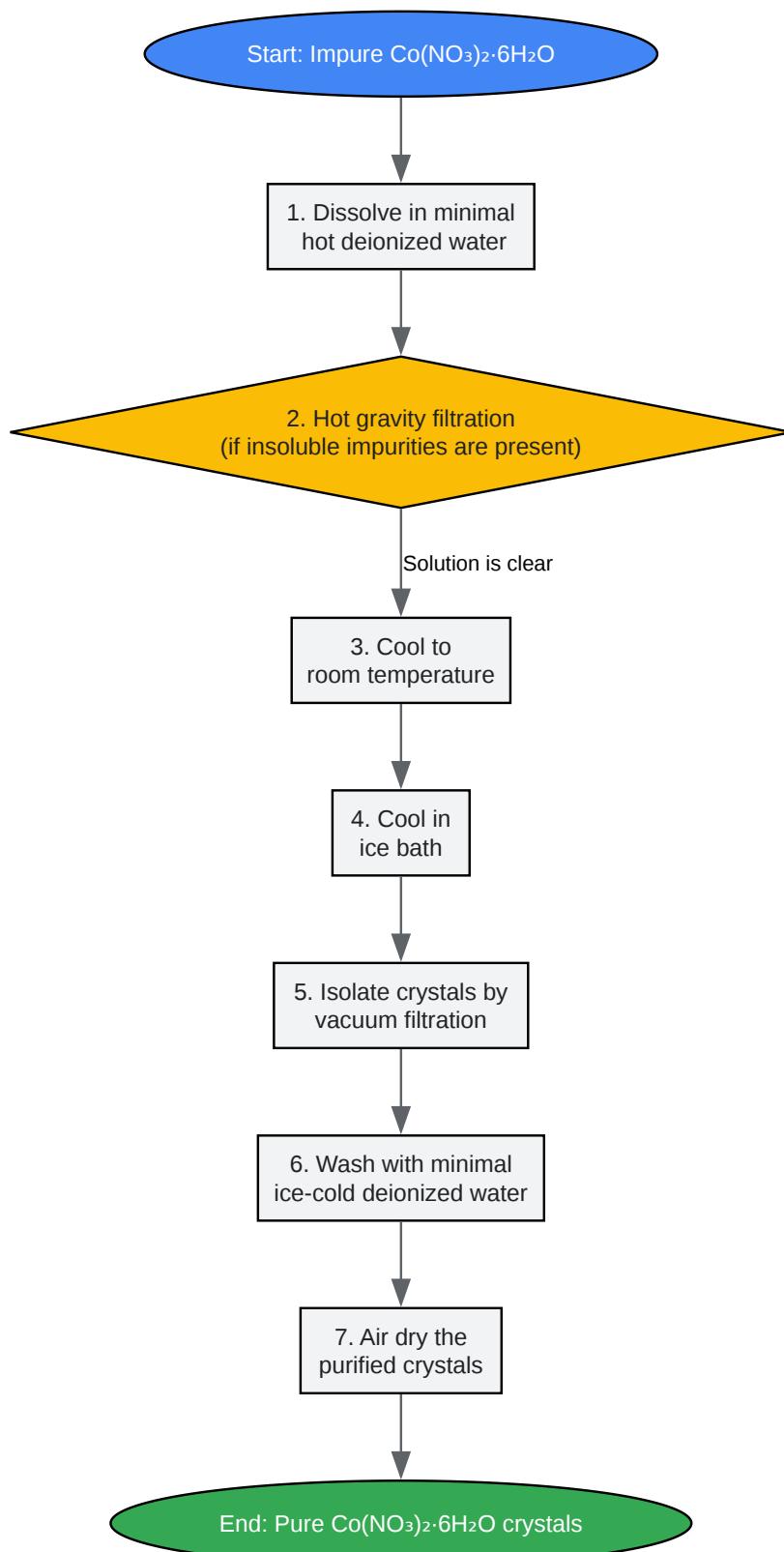
Note: Data for higher temperatures is for the anhydrous form, as the hexahydrate is not stable at those temperatures.[2]

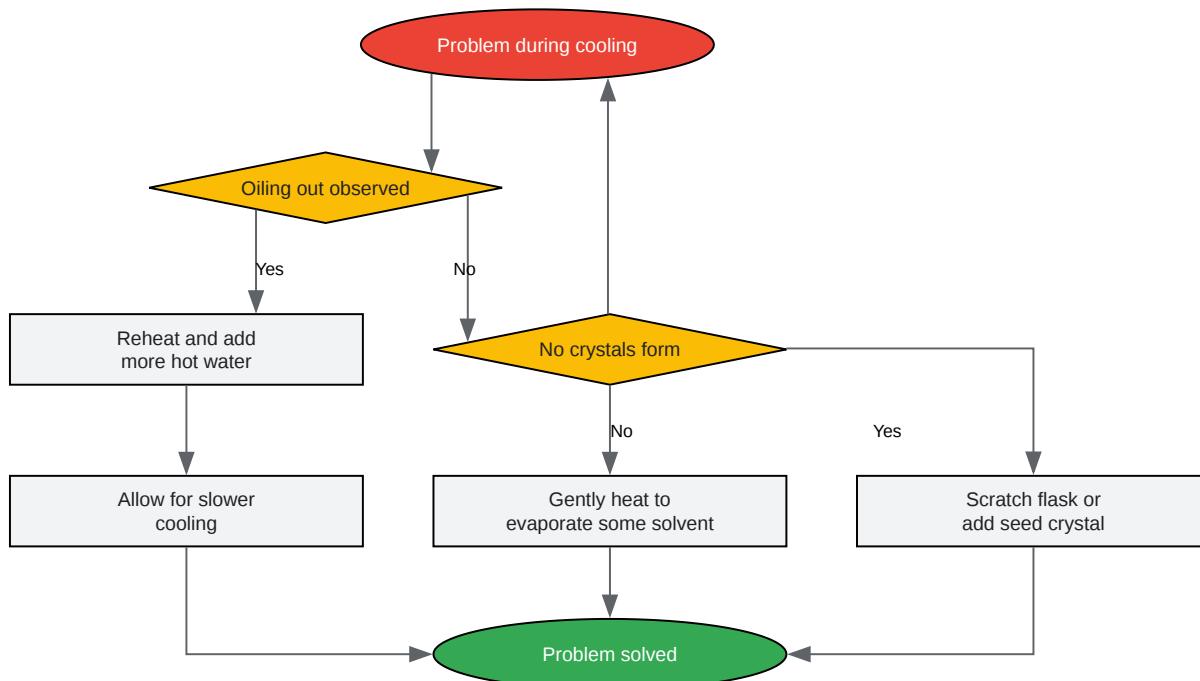
Experimental Protocols

Detailed Methodology for Recrystallization of Cobalt(II) Nitrate Hexahydrate

This protocol outlines the steps for purifying **Cobalt(II) nitrate hexahydrate** using water as the solvent.

Materials:


- Impure **Cobalt(II) nitrate hexahydrate**
- Deionized water
- Erlenmeyer flasks
- Beakers
- Hot plate with magnetic stirring capability
- Stir bar
- Buchner funnel and flask
- Filter paper
- Glass stirring rod
- Watch glass
- Ice bath


Procedure:

- Dissolution:
 - Place the impure **Cobalt(II) nitrate hexahydrate** in an Erlenmeyer flask with a stir bar.
 - Add a minimal amount of deionized water to just cover the solid.
 - Gently heat the mixture on a hot plate with stirring. Add small portions of hot deionized water until the solid completely dissolves. Avoid adding a large excess of water to ensure the solution is saturated.
- Hot Filtration (Optional):
 - If the solution contains insoluble impurities, perform a hot gravity filtration.

- Pre-heat a separate funnel and Erlenmeyer flask.
- Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.
- Cooling and Crystallization:
 - Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
 - Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
- Isolation of Crystals:
 - Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold deionized water.
 - Turn on the vacuum and pour the cold crystal slurry into the funnel.
 - Use a small amount of the cold filtrate to rinse any remaining crystals from the flask into the funnel.
- Washing:
 - With the vacuum still on, wash the crystals with a very small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surfaces.
- Drying:
 - Leave the crystals in the funnel with the vacuum on for a few minutes to pull air through and help dry them.
 - Transfer the crystals to a clean, dry watch glass or petri dish and allow them to air-dry completely. Do not heat the crystals to dry them, as this can cause them to lose their water of hydration and potentially decompose.^[4]

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sciencemadness Discussion Board - recrystallization -- general techniques of purifying hygroscopic chemicals - Powered by XMB 1.9.11 [sciemadness.org]
- 2. Cobalt(II) nitrate - Wikipedia [en.wikipedia.org]
- 3. Cobalt(II) nitrate - Sciencemadness Wiki [sciemadness.org]
- 4. ICSC 0784 - COBALT(II) NITRATE HEXAHYDRATE [inchem.org]

- 5. Cobaltous nitrate hexahydrate | CoH12N2O12 | CID 24821 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Purifying Cobalt(II) Nitrate Hexahydrate by Recrystallization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7880970#recrystallization-methods-for-purifying-cobalt-ii-nitrate-hexahydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com